molecular formula C18H28N4OS B3890519 N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide

N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide

Cat. No.: B3890519
M. Wt: 348.5 g/mol
InChI Key: YKHKJFHCBMIZBA-UHFFFAOYSA-N
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Description

N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common route involves the reaction of 1-methylpiperidine with a suitable electrophile to form the piperidine intermediate. This intermediate is then reacted with 2-pyridinethiol in the presence of a coupling agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 1-(1-Methyl-4-piperidinyl)piperazine
  • 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness

N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4OS/c1-21-11-7-16(8-12-21)22-10-4-5-15(13-22)20-17(23)14-24-18-6-2-3-9-19-18/h2-3,6,9,15-16H,4-5,7-8,10-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHKJFHCBMIZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide
Reactant of Route 2
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N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide
Reactant of Route 3
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide
Reactant of Route 4
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide
Reactant of Route 5
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide
Reactant of Route 6
Reactant of Route 6
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide

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